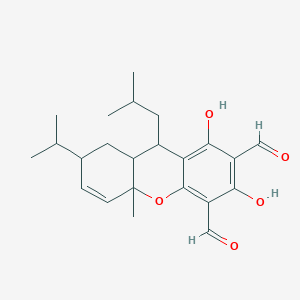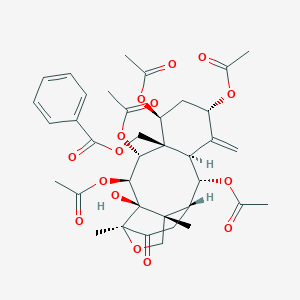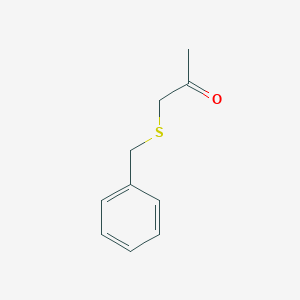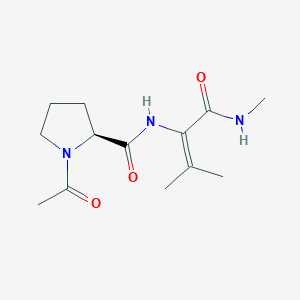
Acetylprolyl-alpha,beta-dehydrovaline methylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylprolyl-alpha,beta-dehydrovaline methylamide, commonly known as Ac-SDKP, is a small peptide molecule that has been found to have various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ac-SDKP is not fully understood, but it is believed to act through the renin-angiotensin system. It has been shown to inhibit the production of angiotensin II, a hormone that is involved in the regulation of blood pressure and fluid balance in the body.
Efectos Bioquímicos Y Fisiológicos
Ac-SDKP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. It has also been found to inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. Additionally, it has been found to have antifibrotic effects, which may help prevent the development of fibrosis in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ac-SDKP in lab experiments is its specificity. It has been found to have a high affinity for its target receptors, which makes it an ideal molecule for studying specific biological pathways. However, one of the limitations of using Ac-SDKP is its stability. It is a relatively unstable molecule and can degrade quickly, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are various future directions for the study of Ac-SDKP. One area of interest is its potential applications in the treatment of cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which may help prevent the development of atherosclerosis. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Another area of interest is its potential applications in the treatment of fibrosis. Studies have found that Ac-SDKP has antifibrotic effects, which may help prevent the development of fibrosis in various organs. Overall, the study of Ac-SDKP has the potential to lead to new treatments for various diseases.
Métodos De Síntesis
The synthesis of Ac-SDKP involves the condensation of two amino acids, proline and valine, with the addition of an acetyl group and the removal of two hydrogen atoms. This process is carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain.
Aplicaciones Científicas De Investigación
Ac-SDKP has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. It has also been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
Propiedades
Número CAS |
132168-80-0 |
|---|---|
Nombre del producto |
Acetylprolyl-alpha,beta-dehydrovaline methylamide |
Fórmula molecular |
C13H21N3O3 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-N-[3-methyl-1-(methylamino)-1-oxobut-2-en-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1 |
Clave InChI |
KBMKJMVWDGLMCB-JTQLQIEISA-N |
SMILES isomérico |
CC(=C(C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)C |
SMILES |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
SMILES canónico |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
Sinónimos |
Ac-Pro-delta-Val-NHCH3 acetylprolyl-alpha,beta-dehydrovaline methylamide APDV-methylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



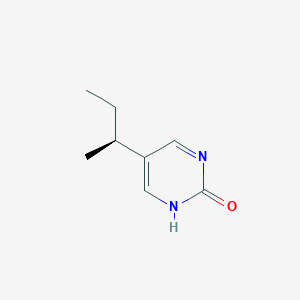
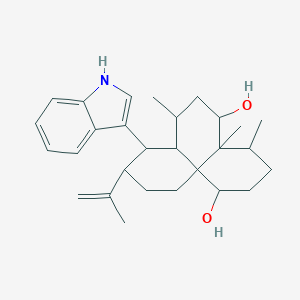
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
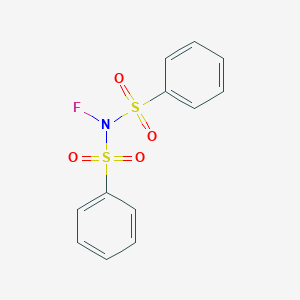
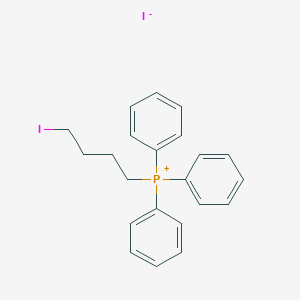
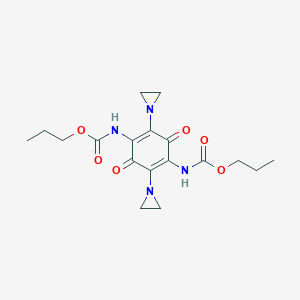
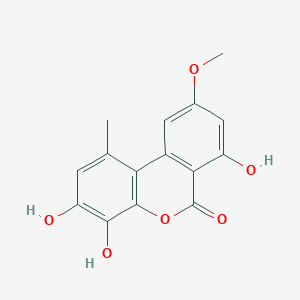

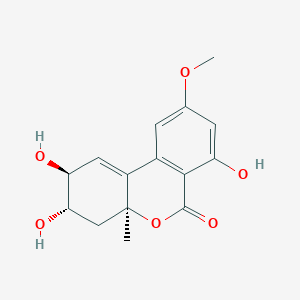
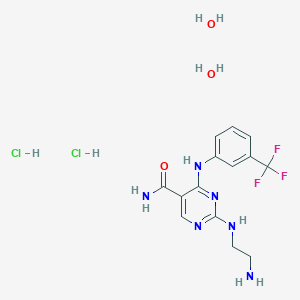
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
